2-Methyl-3-phenylprop-2-en-1-amine
Description
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8,11H2,1H3/b9-7+ |
InChI Key |
HORKAHMETZKPEM-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 3 Phenylprop 2 En 1 Amine and Its Analogues
Conventional Synthetic Approaches
Conventional methods for the synthesis of 2-methyl-3-phenylprop-2-en-1-amine and its analogs primarily involve the construction of the carbon-nitrogen bond and the formation of the propene backbone through well-established reactions.
Reductive Amination Strategies
Reductive amination is a widely employed method for the synthesis of amines, including allylic amines. This two-step process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com For the synthesis of this compound, a suitable precursor would be 2-methyl-3-phenylpropenal.
The reaction proceeds by the nucleophilic addition of an amine to the carbonyl group of the aldehyde, followed by dehydration to form an imine. This intermediate is then reduced in situ or in a separate step using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comorganic-chemistry.org The choice of reducing agent is crucial to avoid the undesired reduction of the starting aldehyde or the α,β-unsaturated double bond. Sodium cyanoborohydride is often preferred due to its mild nature and its selectivity for reducing the iminium ion over the carbonyl group. youtube.comyoutube.com
The general scheme for the reductive amination of an α,β-unsaturated aldehyde is as follows:
Reaction Scheme for Reductive Amination
A variety of amines can be used in this reaction, leading to the formation of primary, secondary, or tertiary allylic amines. libretexts.org For instance, reaction with ammonia (B1221849) would yield the primary amine, while reaction with a primary or secondary amine would result in a secondary or tertiary amine, respectively.
Wittig Reaction and Olefination Approaches for Propene Backbone Formation
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, making it a suitable method for constructing the propene backbone of this compound. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.org
To synthesize this compound via a Wittig approach, one could envision two primary disconnection strategies. One approach involves the reaction of benzaldehyde (B42025) with an appropriate phosphorus ylide derived from 2-aminopropylphosphonium bromide. Alternatively, a more common strategy would be to first synthesize 2-methyl-3-phenylprop-2-enal using a Wittig reaction between benzaldehyde and (1-formyl-ethylidene)triphenylphosphorane, followed by reductive amination as described previously. askfilo.com
The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Product |
| Aldehyde/Ketone | Phosphorus Ylide | Alkene |
| Benzaldehyde | (1-Formyl-ethylidene)triphenylphosphorane | 2-Methyl-3-phenylprop-2-enal |
Table 1: Example of a Wittig Reaction for the Synthesis of a Precursor to this compound.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions on allylic substrates provide a direct route to allylic amines. libretexts.org In this approach, a suitable leaving group on an allylic carbon is displaced by an amine nucleophile. For the synthesis of this compound, a potential substrate would be 2-methyl-3-phenylprop-2-en-1-yl halide or sulfonate.
The reaction of such a substrate with ammonia or a primary or secondary amine can lead to the desired allylic amine. However, these reactions can sometimes be complicated by competing side reactions, such as elimination or rearrangement of the double bond. The use of palladium catalysis can often improve the regioselectivity and efficiency of these allylic amination reactions. researchgate.net
Stereoselective and Asymmetric Synthesis
The development of stereoselective methods for the synthesis of chiral amines is of great importance, as the biological activity of many compounds is dependent on their stereochemistry.
Enantioselective Catalysis in Allylic Amine Synthesis
Enantioselective catalysis offers a powerful strategy for the synthesis of chiral allylic amines with high enantiomeric purity. nih.govacs.orgnih.gov These methods often employ chiral transition metal catalysts to control the stereochemical outcome of the reaction.
Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral amines from prochiral precursors such as enamines or imines. acs.orgresearchgate.netrsc.orgacs.org For the synthesis of a chiral analog of this compound, one could envision the asymmetric hydrogenation of the corresponding imine.
This process typically involves the use of a chiral catalyst, often based on rhodium, iridium, or ruthenium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral substrate, leading to the formation of one enantiomer in excess. acs.org
A general method for the enantioselective hydrogenation of protected allylic amines has been described using a cationic ruthenium complex with the axially chiral ligand (-)-TMBTP. nih.gov This procedure has been shown to be effective for a variety of substituted allylic amine derivatives, achieving high enantiomeric ratios. nih.gov
| Catalyst System | Substrate Type | Enantiomeric Ratio (er) | Reference |
| Cationic Ru/(-)-TMBTP | Protected Allylic Amines | ≥ 92:8 | nih.gov |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | up to 90% ee | acs.org |
Table 2: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis.
The development of new and more efficient chiral catalysts remains an active area of research, with the goal of achieving high enantioselectivity for a broad range of substrates under mild reaction conditions.
Diastereoselective Synthesis of this compound Derivatives
A diastereoselective methodology has been developed for the synthesis of 3,3-diarylallyl phthalimides, which serve as precursors for valuable 3,3-diarylpropyl amines. nih.gov This strategy begins with an E-cinnamyl alcohol derivative, which is converted to a vinyl bromide. nih.gov Subsequent Suzuki coupling with various boronic acids introduces the second aryl group, yielding a diverse range of 3,3-diarylallyl phthalimides as single diastereomers in good yields. nih.gov
The purity of the alkene intermediate is critical for achieving high stereoselectivity in subsequent transformations. nih.gov It was discovered that bromoalkene impurities could induce isomerization of the starting alkene, which in turn lowers the enantioselectivity of the final product. nih.gov By carefully controlling the synthetic route to minimize these impurities, the subsequent hydrogenation step can proceed with high fidelity. nih.gov
These diastereomerically pure 3,3-diarylallyl phthalimides can then be subjected to iridium-catalyzed asymmetric hydrogenation using an Ir-UbaPHOX catalyst. nih.gov This step produces the corresponding chiral 3,3-diarylpropyl amines with excellent enantioselectivity, typically between 98-99% ee. nih.gov This synthetic route has been successfully applied to the synthesis of bioactive compounds such as the drug tolterodine. nih.gov
Chemoenzymatic Synthetic Sequences and Chiral Resolution
Chemoenzymatic methods offer a powerful combination of chemical synthesis and biocatalysis to produce enantiopure amines. csic.es These strategies often involve the enzymatic kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of both. rsc.orgnih.gov
A common approach is the kinetic resolution of racemic amines or their precursors using lipases, such as Candida antarctica lipase (B570770) B (CAL-B). nih.gov For example, a racemic aminophosphonate was subjected to acetylation catalyzed by CAL-B. nih.gov The reaction proceeded until approximately 50% conversion, at which point the unreacted amine and the newly formed acetamide, now enriched in opposite enantiomers, could be separated. nih.gov This method yielded both enantiomers with high enantiomeric excesses (up to 92% ee). nih.gov
Another important class of enzymes for chiral amine synthesis is transaminases (ATAs). csic.esnih.gov These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone, producing a chiral amine with high stereoselectivity. csic.esnih.gov Wild-type transaminases often have a limited substrate scope, but protein engineering has significantly expanded their utility to include bulkier aromatic substrates. nih.gov Immobilization of these enzymes, for instance on 2D zeolites like ITQ-2, can create highly stable and reusable biocatalysts. csic.es These immobilized ATAs have been used to synthesize a variety of chiral amines from biomass-derived ketones with excellent yields (>95%) and near-perfect enantiomeric excess (~100% ee). csic.es
Table 3: Chemoenzymatic Synthesis and Resolution of Chiral Amines
| Enzyme | Method | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Candida antarctica lipase B (CAL-B) | Kinetic Resolution (Acetylation) | Racemic diethyl 2-amino-3-dimethylaminopropylphosphonate | (+)-Amine and (-)-Acetamide | Up to 92% | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
Solvent-Free Reaction Conditions and Dry Media Methods
In an effort to develop more environmentally friendly synthetic protocols, solvent-free reaction conditions have gained significant attention. researchgate.net These methods reduce pollution and can lead to improved reactivity and selectivity. researchgate.net Techniques such as reactions on solid mineral supports, reactions without any solvent or catalyst, and solid-liquid phase transfer catalysis are key strategies in green chemistry. researchgate.net
One effective solvent-free technique is mechanochemistry, specifically using a ball mill. organic-chemistry.org The addition of amines to dialkylacetylenedicarboxylates or alkylpropiolates to form enamines has been achieved in a planetary ball mill. organic-chemistry.org This method resulted in quantitative conversion of the starting materials within just five minutes without the need for any catalyst or base. organic-chemistry.org The reactions produced the desired E/Z-isomers with high selectivity and isolated yields around 90%, avoiding the formation of side products. organic-chemistry.org In contrast, conventional heating under solvent-free conditions in a flask showed much lower conversion rates and selectivity, demonstrating the advantage of mechanical energy input. organic-chemistry.org
Another approach involves performing multicomponent reactions by grinding the reactants together at room temperature, sometimes with a catalytic amount of an agent like L-proline. researchgate.net This method has been used for the one-pot synthesis of 2'-aminobenzimidazolomethylnaphtols from 2-aminobenzimidazole, 2-naphthol, and various aldehydes. researchgate.net The procedure is simple, fast, and high-yielding, offering a green alternative to traditional solvent-based methods. researchgate.net
Catalyst Development for Sustainable Synthesis
The development of sustainable catalysts, particularly those based on abundant and inexpensive metals like iron, is a cornerstone of green chemistry. rsc.org Heterogeneous catalysts are especially desirable as they can be easily separated from the reaction mixture and reused. rsc.org A promising approach for creating highly active supported iron catalysts involves using layered double hydroxides (LDHs) as precursors. rsc.org
Specifically, magnesium- and iron-based LDHs have been used to prepare MgO-supported Fe catalysts. rsc.org The introduction of citrate (B86180) during the preparation process was found to be crucial; it suppresses the agglomeration and crystal growth of Fe and MgO particles during the high-temperature reduction step. rsc.org This results in a catalyst with small, well-dispersed metallic Fe particles supported on MgO. rsc.org
These Fe–C/MgO catalysts have demonstrated excellent performance in the reductive amination of carbonyl compounds with ammonia and H₂, a key industrial process for synthesizing primary amines. rsc.org The catalyst is active and stable under relatively low temperatures (80 °C) and low H₂ pressure (1.5 MPa), conditions much milder than those required for previously reported Fe-based heterogeneous catalysts. rsc.org For example, the synthesis of benzylamine (B48309) from benzaldehyde achieved a 99% yield under these mild conditions, and the catalyst proved to be reusable and stable. rsc.org
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,3-diarylallyl phthalimide |
| 3,3-diarylpropyl amine |
| E-cinnamyl alcohol |
| Vinyl bromide |
| Ir-UbaPHOX |
| Tolterodine |
| Diethyl 2-amino-3-N,N-dimethyloaminopropylphosphonate |
| 1-phenylethylamine |
| Dialkylacetylenedicarboxylate |
| Alkylpropiolate |
| 2'-aminobenzimidazolomethylnaphtol |
| 2-aminobenzimidazole |
| 2-naphthol |
| L-proline |
| Benzylamine |
| Benzaldehyde |
| Nitrile |
| Allylamine |
| 2-Substituted imidazoline |
| N-acylimine |
| Homoallylic amine |
| N-phosphinoylimine |
| Pinacol allylboronic ester |
| N-Boc-imine |
| Nitromethane |
| Cyclic aminal |
| Aldehyde |
| Diamine |
| Phenylethanone |
| Magnesium oxide |
| Iron |
| Ammonia |
| Hydrogen |
| Toluene |
| Bis(oxazoline) |
| 3,3'-diaryl-BINOL |
| Cinchona alkaloid |
| Thiourea |
| Candida antarctica lipase B |
| Azopyridine |
| Oxazoline |
| Phthalimide |
| Boronic acid |
| Acetamide |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often under solvent-free conditions. This method of heating provides rapid and uniform energy transfer to polar molecules, leading to significant advantages over conventional heating methods. organic-chemistry.org The application of microwave irradiation has been successfully demonstrated in the synthesis of various allylic amines and their precursors, showcasing its potential for the preparation of this compound.
A notable application of microwave technology is in the one-pot synthesis of allylic amines through a hydrozirconation-transmetalation-aldimine addition sequence. The use of microwave irradiation in this process dramatically accelerates the reaction, allowing for the convenient and rapid preparation of synthetically useful allylic amines. nih.gov Similarly, the synthesis of cinnamaldehyde (B126680) analogues, which are direct precursors to the target amine via reductive amination, has been shown to be more efficient under microwave irradiation compared to conventional heating. masterorganicchemistry.com Microwave methods often result in higher or comparable yields in a fraction of the time, highlighting their utility in creating energy-saving and efficient synthetic pathways. masterorganicchemistry.com
The benefits of microwave-assisted synthesis extend to various other transformations relevant to the synthesis of allylic amines. For instance, multicomponent reactions to form heterocyclic compounds, which can be precursors or analogues, are often significantly enhanced by microwave heating. nih.gov These protocols frequently lead to higher yields, shorter reaction times, and simpler work-up procedures.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Cinnamaldehyde Analogues
| Compound | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Cinnamaldehyde Analogue 1 | Conventional | 3-4 h | 78 | masterorganicchemistry.com |
| Cinnamaldehyde Analogue 1 | Microwave | 5 min | 85 | masterorganicchemistry.com |
| Cinnamaldehyde Analogue 2 | Conventional | 4-5 h | 82 | masterorganicchemistry.com |
| Cinnamaldehyde Analogue 2 | Microwave | 6 min | 91 | masterorganicchemistry.com |
| Cinnamaldehyde Analogue 3 | Conventional | 5-6 h | 75 | masterorganicchemistry.com |
| Cinnamaldehyde Analogue 3 | Microwave | 7 min | 80 | masterorganicchemistry.com |
Advanced Synthetic Strategies
Modern organic synthesis increasingly focuses on strategies that maximize efficiency by combining multiple reaction steps into a single operation. Cascade and multi-component reactions are at the forefront of this endeavor, enabling the construction of complex molecules from simple starting materials in a highly atom- and step-economical fashion.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are particularly powerful for generating molecular diversity. researchgate.net The synthesis of allylic amines, including structures analogous to this compound, has been a fertile ground for the application of MCRs.
A highly practical and environmentally friendly approach involves the nickel-catalyzed multicomponent coupling of simple alkenes, aldehydes, and amides. nih.govnih.gov This method, which combines nickel and Lewis acid catalysis, allows for the modular synthesis of architecturally complex and functionally diverse allylic amines in a single step. nih.govnih.gov Mechanistic studies suggest that these reactions proceed through the in situ formation of an imine from the aldehyde and amide, which then participates in a C-C bond formation with the alkene. nih.gov This strategy offers a significant advantage over traditional two-component methods, which often require the pre-synthesis of organometallic reagents or allylating agents. nih.gov
Numerous named MCRs, such as the Strecker, Mannich, and Ugi reactions, are initiated by the formation of an imine from an aldehyde or ketone and an amine, highlighting the centrality of this intermediate in building molecular complexity. nih.gov These reactions underscore the potential for developing a one-pot synthesis of this compound from its fundamental building blocks.
Table 2: Examples of Multi-Component Reactions for Amine Synthesis
| Reaction Name | Components | Product Type | Reference |
|---|---|---|---|
| Nickel-Catalyzed Coupling | Alkene, Aldehyde, Amide | Allylic Amine | nih.govnih.gov |
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Amino Nitrile | nih.gov |
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino Carbonyl | nih.gov |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | nih.gov |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily accessible α,β-unsaturated ketones that serve as versatile precursors for a wide range of organic molecules. nih.gov They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aryl ketone and an aryl aldehyde. nih.gov The α,β-unsaturated ketone functionality within the chalcone (B49325) scaffold is ripe for chemical modification, including conversion to the corresponding allylic amine.
The key transformation to convert a chalcone-type structure to an allylic amine is reductive amination. While direct reductive amination of a chalcone (a ketone) would yield a saturated amine, the target compound, this compound, is an allylic amine derived from an aldehyde. The direct precursor for this transformation is α-methylcinnamaldehyde (2-methyl-3-phenylpropenal). This aldehyde can be synthesized through a condensation reaction between benzaldehyde and propionaldehyde. researchgate.net
Once the α-methylcinnamaldehyde precursor is obtained, it can be converted to this compound via reductive amination. masterorganicchemistry.comnih.gov This well-established process involves two main steps:
Imine Formation: The aldehyde reacts with an amine source, typically ammonia for a primary amine, under mildly acidic conditions to form an imine intermediate. organic-chemistry.org
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. organic-chemistry.orgmasterorganicchemistry.com
A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated iminium ion in the presence of the starting aldehyde, allowing for a convenient one-pot reaction. masterorganicchemistry.comorganic-chemistry.org This sequence provides a direct and controlled method for synthesizing primary amines from aldehyde precursors, avoiding the over-alkylation issues often associated with other amination methods. masterorganicchemistry.comnih.gov
Table 3: General Scheme for Reductive Amination
| Step | Reactants | Intermediate/Product | Key Conditions/Reagents | Reference |
|---|---|---|---|---|
| 1. Imine Formation | Aldehyde (R-CHO), Amine (R'-NH₂) | Imine (R-CH=N-R') | Mild Acid Catalyst (e.g., AcOH) | organic-chemistry.org |
| 2. Reduction | Imine (R-CH=N-R') | Amine (R-CH₂-NH-R') | Reducing Agent (e.g., NaBH₃CN, NaBH₄) | masterorganicchemistry.comorganic-chemistry.org |
Reaction Mechanisms and Reactivity Studies of 2 Methyl 3 Phenylprop 2 En 1 Amine
Mechanistic Investigations of Amine Functional Group Reactivity
The primary amine group is a key center of reactivity in the molecule, capable of acting as a nucleophile and undergoing oxidation reactions.
The amine functional group in 2-Methyl-3-phenylprop-2-en-1-amine imparts significant nucleophilic character to the molecule. This reactivity is central to many of its synthetic applications, particularly in the formation of new carbon-nitrogen bonds. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, initiating a variety of chemical transformations.
The compound can participate in nucleophilic substitution reactions, where the amine group can be displaced by other functional groups through the use of reagents like alkyl halides. The basicity of the nitrogen atom is a crucial factor in these reactions. iupac.org The general principle of nucleophilic substitution in alkyl halides involves the displacement of a halide ion by a nucleophile, a reaction classified as either SN1 or SN2 depending on the substrate and reaction conditions. carewellpharma.in
Furthermore, the conjugated system within this compound enhances resonance stabilization, which can increase its reactivity in Michael-type additions. The synthesis of more complex tertiary amines often relies on the nucleophilic nature of simpler amines in reactions like the Tsuji-Trost allylic amination or reductive amination. nih.gov In some catalytic processes, the strong coordination of the amine's free N-H group to a metal catalyst can be problematic; this is sometimes overcome by converting the amine into a BF₃ ammonium (B1175870) salt, which then allows for a slow release of the free amine as the nucleophile. incatt.nl
| Reaction Type | Reagent Class | General Product | Mechanistic Feature |
| Nucleophilic Substitution | Alkyl Halides | Substituted Amines | Displacement of a leaving group by the amine nucleophile. |
| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyls | Conjugate addition of the amine to the double bond. |
| Allylic Amination | Allylic Electrophiles | Substituted Allylic Amines | Nucleophilic attack on an activated allylic system. organic-chemistry.orgorganic-chemistry.org |
This table summarizes the key nucleophilic reactions involving the amine group of allylic amines.
The amine group of this compound can be oxidized to form various derivatives, most notably imines. The direct synthesis of imines from amines is a valuable transformation in organic chemistry, as imines are versatile intermediates for producing pharmaceuticals and other fine chemicals. capes.gov.brrsc.org
The oxidation of primary amines to imines can be achieved using various oxidizing agents. A common pathway involves the initial oxidation of the amine to generate a nitrogen-centered radical cation. This intermediate is then deprotonated to form a neutral carbon radical, which undergoes further oxidation and deprotonation to yield the imine. The resulting imine can then condense with another molecule of the primary amine to form a final imine product. nih.gov Photoelectrochemical methods have also been developed for the selective oxidation of amines to imines, offering a green and efficient alternative to traditional chemical oxidants. nih.gov
Beyond simple imine formation, the reactivity of the amine group allows for the synthesis of a wide range of derivatives. For instance, the reaction of allylic amines with aldehydes and alkenes in the presence of a nickel catalyst can produce complex allylic amines. chemrxiv.org
| Oxidant/Catalyst | Intermediate(s) | Final Product | Significance |
| Chemical Oxidants (e.g., KMnO₄) | Not specified | Imines, Nitriles | Standard synthetic transformation. |
| Photoelectrochemical (e.g., Mo-doped BiVO₄) | Nitrogen-centered radical cation, Carbon radical | Imines | Green chemistry approach with high selectivity. nih.gov |
| Transition Metal Catalysts | Not specified | Imines | Avoids the need for pre-synthesized aldehydes. rsc.org |
This table outlines different methods and mechanistic aspects of the oxidation of amines to imines.
Mechanistic Studies of Alkene Moiety Reactivity
The carbon-carbon double bond in this compound is also a site of significant reactivity, participating in electrophilic additions and isomerization reactions.
The alkene moiety in this compound can undergo electrophilic addition reactions. The presence of the phenyl group creates a conjugated diene-like system, which influences the mechanism of these additions. When a conjugated system reacts with an electrophile, an allylic carbocation is formed as an intermediate. libretexts.org This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. libretexts.orglibretexts.org
As a result of this resonance stabilization, the subsequent attack by a nucleophile can occur at two different positions, leading to a mixture of 1,2-addition and 1,4-addition products. libretexts.orglibretexts.org The regioselectivity of the initial electrophilic attack generally follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the most stable carbocation. libretexts.org In the case of this compound, this would involve the formation of a tertiary, allylic carbocation, which is highly stabilized.
| Step | Description | Key Intermediate | Outcome |
| 1 | Protonation of the double bond | Allylic Carbocation | Formation of the most stable carbocation intermediate. libretexts.orglibretexts.org |
| 2 | Resonance Stabilization | Delocalized Cation | Positive charge is shared between two carbon atoms. libretexts.org |
| 3 | Nucleophilic Attack | N/A | Formation of 1,2- and 1,4-addition products. libretexts.orglibretexts.org |
This table breaks down the general mechanism for electrophilic addition to a conjugated system, applicable to the alkene moiety of the title compound.
The double bond in allylic amines like this compound can undergo isomerization, which involves the migration of the double bond. This process is often catalyzed by transition metals and can be highly stereospecific. iupac.org Rhodium(I) complexes, for example, are effective catalysts for the 1,3-hydrogen migration in allylic amines, leading to the formation of enamines or imines. iupac.org Deuterium labeling studies have demonstrated that these isomerizations can proceed via a highly stereospecific intramolecular 1,3-hydrogen migration. iupac.org
Phase-transfer catalysis using cinchona-derived ammonium salts has also been employed for the asymmetric isomerization of allylic amines to enamides, achieving excellent enantioselectivity. acs.orgnih.gov More recently, earth-abundant metal catalysts, such as a neutral cobalt(I) pincer complex, have been shown to efficiently catalyze the isomerization of N-allylic compounds. chemrxiv.org This particular reaction is proposed to proceed through a π-allyl mechanism. chemrxiv.org The isomerization of allylic halides can also be achieved in the presence of organic amines and a copper catalyst. google.com
Catalysis Mechanisms Involving this compound
This compound and related allylic amines are not only substrates in various reactions but can also be synthesized through innovative catalytic methods. The development of catalytic C-H amination reactions represents a significant advancement, allowing for the direct formation of allylic amines from alkenes. incatt.nl However, the tendency of basic amines to coordinate with and inhibit metal catalysts has been a challenge. nih.govincatt.nl
To circumvent this, strategies have been developed, such as using BF₃-protected amines that release the nucleophile slowly. incatt.nl Another approach involves the use of heterobimetallic palladium-titanium complexes, which have proven effective for the allylic amination of allylic chlorides with sterically hindered secondary amines at room temperature. organic-chemistry.org The interaction between palladium and titanium is thought to enhance the electrophilicity of the palladium center, facilitating the nucleophilic attack by the amine. organic-chemistry.org
Furthermore, nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides provide a modular and environmentally friendly route to structurally diverse allylic amines in a single step. nih.govrsc.org These methods highlight the ongoing efforts to develop more efficient and selective catalytic systems for the synthesis and transformation of valuable allylic amine building blocks.
Lewis Acid Catalysis in Reactivity (e.g., Ca(II)-promoted)
Lewis acid catalysis plays a crucial role in modulating the reactivity of allylic amines. While specific studies focusing on Calcium(II)-promoted reactions of this compound are not extensively detailed in the reviewed literature, the principles can be inferred from the behavior of similar systems with other Lewis acids. Lewis acids can coordinate to the nitrogen atom, enhancing the electrophilicity of the molecule or activating it for subsequent transformations.
For instance, zinc, another Group 12 metal, has been shown to mediate carbonyl alkylative amination reactions, demonstrating the power of a Lewis acid to facilitate the formation of α-branched amines. acs.org In other allylic systems, the choice of Lewis acid can dictate the reaction pathway. The use of boron trifluoride etherate (BF₃·OEt₂) with allylation reagents can favor ene reactions, while stronger Lewis acids promote Sakurai allylation reactions. nih.gov In the context of cyclization, iron(III) salts have been employed as sustainable Lewis acid catalysts in aza-Prins cyclizations to generate seven-membered unsaturated azacycles. organic-chemistry.org This suggests that a Lewis acid like Ca(II) could potentially activate the amine or the double bond, facilitating additions, substitutions, or cyclization events, though specific mechanistic studies are required for confirmation.
Role in Chiral Catalytic Cycles and Enantiocontrol
This compound and its derivatives are valuable substrates in asymmetric catalysis, particularly for the synthesis of chiral amines. Chiral amines are fundamental components of many pharmaceuticals, natural products, and agrochemicals. nih.gov Asymmetric hydrogenation is a premier industrial strategy for producing these enantiopure compounds. nih.gov
Allylic amines are considered challenging substrates for asymmetric hydrogenation because they often lack a secondary coordinating group near the double bond to ensure effective stereocontrol with the catalyst. nih.gov However, significant progress has been made using iridium and rhodium-based catalysts bearing chiral ligands.
Iridium catalysts, particularly those with P-stereogenic phosphinooxazoline ligands derived from amino acids like L-threonine, have demonstrated exceptional performance. nih.gov In the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, which are structurally analogous to the target compound, these iridium complexes achieve very high enantioselectivity. nih.gov Similarly, rhodium complexes paired with chiral ligands like DuanPhos are effective for the asymmetric mono-hydrogenation of related diene systems to furnish chiral allylic amines with excellent enantioselectivity. rsc.org The enantiocontrol stems from the chiral environment created by the ligand around the metal center, which dictates the facial selectivity of hydrogen addition to the prochiral double bond.
Table 1: Examples of Enantioselective Hydrogenation in Unsaturated Amine Systems
| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
| N-Boc-2,3-diarylallyl amines | Iridium / P-stereogenic phosphinooxazoline | Chiral 2,3-diarylpropyl amines | Up to >99% | nih.gov |
| N,N-dialkyl enamines | Iridium / Bicyclic oxazoline-phosphine | Chiral tertiary amines | Up to 87% | researchgate.net |
| 2-acetamido-1,3-dienes | Rhodium / DuanPhos | Chiral allylic amines | Up to >99% | rsc.org |
Hydrogenation Mechanisms of Unsaturated Amine Systems
The hydrogenation of unsaturated amines like this compound is a cornerstone transformation for producing saturated chiral amines. The most effective methods utilize transition metal catalysts, with iridium and rhodium being prominent. nih.govrsc.org
The generally accepted mechanism for iridium-catalyzed asymmetric hydrogenation involves a series of steps within a catalytic cycle:
Catalyst Activation : A precatalyst, often an Iridium(I) complex with a chiral diphosphine ligand, is activated.
Substrate Coordination : The unsaturated amine substrate coordinates to the iridium center through its double bond. The presence of a protecting group on the amine, such as a tert-butoxycarbonyl (Boc) group, can be crucial to prevent catalyst inhibition by the amine product and enhance stereoselectivity. researchgate.net
Oxidative Addition : Molecular hydrogen (H₂) adds to the iridium center, oxidizing it from Ir(I) to Ir(III) and forming a dihydride complex.
Migratory Insertion : One of the hydride ligands is transferred to a carbon atom of the coordinated double bond. This step is typically the rate-determining and enantio-determining step, where the chiral ligand environment dictates which face of the double bond is hydrogenated, thereby setting the stereochemistry of the final product.
Reductive Elimination : The second hydride ligand is transferred, forming the C-H bond and releasing the saturated amine product. This step regenerates the active Ir(I) catalyst, allowing it to enter another cycle.
The product of such a hydrogenation of this compound is 2-methyl-3-phenylpropan-1-amine. nih.gov
Cyclization and Heterocycle Formation via this compound Intermediates
The structural motif of this compound and its derivatives makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic structures are of significant interest in medicinal chemistry. nih.gov
The saturated chiral amines produced from the asymmetric hydrogenation of allylic amines serve as key intermediates for subsequent cyclization reactions. For example, the chiral 2,3-diarylpropyl amines obtained from hydrogenation can be converted into valuable heterocyclic scaffolds such as 3-aryl-tetrahydroquinolines and 4-benzyl-tetrahydroisoquinolines with high enantiomeric purity. nih.gov This two-step sequence of asymmetric hydrogenation followed by cyclization provides access to complex chiral alkaloids that are difficult to synthesize by direct reduction of the corresponding aromatic heterocycles. nih.gov
Furthermore, the allylic amine functionality itself can directly participate in metal-catalyzed cyclization reactions. Palladium-catalyzed rearrangements of 2-alkenyl pyrrolidines and piperidines enable a two-carbon ring expansion to form larger azepane and azocane (B75157) rings, respectively. nih.gov This methodology is stereoselective and tolerant of various functional groups, providing a powerful tool for accessing medium-sized nitrogen heterocycles. nih.gov Other transition metals, such as rhodium, can catalyze the hydrocarbonylation of related alkenamides to synthesize nitrogen heterocycles. acs.org
Table 2: Heterocycle Synthesis from Allylic Amine Derivatives
| Starting Material Type | Catalyst/Reagent | Reaction Type | Resulting Heterocycle | Reference |
| Chiral 2,3-diarylpropyl amine | Acid/Heat | Intramolecular Cyclization | Tetrahydroquinoline/Tetrahydroisoquinoline | nih.gov |
| 2-Alkenyl pyrrolidine | Palladium complex | Allylic Amine Rearrangement | Azepane | nih.gov |
| Alkenamide | Rhodium complex | Hydrocarbonylation | Nitrogen Heterocycles | acs.org |
| Unsaturated Amine | Iron(III) salt | Aza-Prins Cyclization | Tetrahydroazepine | organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR and ¹³C NMR for Structural Confirmation and Purity Assessment
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for confirming the identity and purity of 2-Methyl-3-phenylprop-2-en-1-amine. The expected chemical shifts (δ) in the ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's structure.
In the ¹H NMR spectrum , distinct signals are anticipated for each unique proton environment. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.5 ppm. A singlet corresponding to the vinylic proton (=CH) is expected downfield, influenced by the adjacent aromatic ring. The methyl group (CH₃) attached to the double bond would likely produce a singlet around 1.8-2.1 ppm. The methylene protons (CH₂) adjacent to the amine group are expected to appear as a singlet around 3.4-3.6 ppm. The two protons of the primary amine (NH₂) typically produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The integration of these signals confirms the relative number of protons in each environment.
The ¹³C NMR spectrum provides complementary information, with a distinct peak for each carbon atom in a unique electronic environment. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (125-140 ppm). The two sp² hybridized carbons of the alkene double bond would appear in the range of 120-145 ppm. The methyl carbon signal is anticipated in the upfield region (15-25 ppm), while the methylene carbon attached to the nitrogen (C-N) is expected around 40-50 ppm. libretexts.orgresearchgate.netdocbrown.info The absence of extraneous peaks is a strong indicator of the sample's high purity.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analysis of structurally similar compounds.
Interactive Table: Predicted ¹H NMR Data
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | 5H |
| Vinylic (=CH) | 6.4 - 6.6 | Singlet | 1H |
| Aminomethyl (CH₂-N) | 3.4 - 3.6 | Singlet | 2H |
| Amine (NH₂) | 1.0 - 2.5 | Broad Singlet | 2H |
| Methyl (CH₃) | 1.8 - 2.1 | Singlet | 3H |
Interactive Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Phenyl (Ar-C) | 125 - 140 |
| Alkene (C=C) | 120 - 145 |
| Aminomethyl (CH₂-N) | 40 - 50 |
| Methyl (CH₃) | 15 - 25 |
Advanced NMR Techniques for Stereochemical Assignment (e.g., Chiral Derivatizing Agents)
Since this compound possesses a stereocenter, determining its absolute configuration is crucial, particularly in pharmaceutical contexts. Advanced NMR techniques, especially the use of chiral derivatizing agents (CDAs), are employed for this purpose. frontiersin.orgnih.govresearchgate.net
The primary amine functionality of the target molecule can be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogs, to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and are distinguishable by NMR spectroscopy. researchgate.netresearchgate.net
The reaction with both (R)- and (S)-MTPA creates two different diastereomeric amides. In the ¹H or ¹⁹F NMR spectra of these diastereomers, the signals for protons or fluorine atoms near the newly formed chiral center will exhibit different chemical shifts. By analyzing the differences in these chemical shifts (Δδ = δS - δR) and applying established models like Mosher's model, the absolute configuration of the original amine can be confidently assigned. frontiersin.org For instance, the signals of protons on one side of the MTPA plane in the diastereomeric model will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield), allowing for a definitive stereochemical assignment. researchgate.netrsc.org
Infrared and Raman Spectroscopy in Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR and FT-Raman for Functional Group Identification
FT-IR and FT-Raman spectra are complementary techniques that are used to confirm the presence of key functional groups in this compound.
In the FT-IR spectrum , the primary amine (N-H) stretching vibrations are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely be observed in the 1020-1250 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C stretching of the phenyl ring gives rise to characteristic absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹. The C=C stretching of the alkene is expected around 1640-1680 cm⁻¹. Out-of-plane C-H bending vibrations of the phenyl ring can also provide information about its substitution pattern.
The FT-Raman spectrum provides complementary data. Non-polar bonds with easily polarizable electron clouds, such as the C=C double bond of the alkene and the aromatic ring, tend to produce strong Raman signals. nih.govrsc.org Therefore, the bands corresponding to these functionalities are often more intense in the Raman spectrum compared to the IR spectrum. Conversely, the polar N-H and C-N bonds of the amine group are typically weaker in the Raman spectrum.
Interactive Table: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | FT-IR Frequency (cm⁻¹) | FT-Raman Intensity |
| Primary Amine | N-H Stretch | 3300 - 3500 | Weak |
| Alkene | C=C Stretch | 1640 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |
| Amine | C-N Stretch | 1020 - 1250 | Weak |
Correlative Studies with Computational Vibrational Frequencies
To achieve a more precise and confident assignment of the vibrational modes observed in the experimental FT-IR and FT-Raman spectra, correlative studies with computational methods are often performed. physchemres.orgmdpi.com Density Functional Theory (DFT) calculations, commonly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the theoretical vibrational frequencies of this compound. nih.govasrjetsjournal.orgnih.gov
The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with the experimental data. nih.gov This computational analysis not only helps to assign ambiguous peaks in the experimental spectra but also provides a deeper understanding of the nature of the molecular vibrations. By visualizing the atomic motions associated with each calculated frequency, a complete and detailed characterization of the molecule's vibrational landscape can be achieved. mdpi.com
Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool in chemistry for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental composition and the differentiation between molecules with the same nominal mass but different chemical formulas. For a compound like this compound (C10H13N), HRMS would be able to confirm its exact molecular weight and distinguish it from other isobaric compounds.
A comprehensive search of scientific literature and chemical databases did not yield specific high-resolution mass spectrometry data for this compound. Therefore, its exact mass and experimentally determined elemental composition under HRMS analysis are not publicly available at this time.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as amines, by creating ions in the gas phase with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI-MS can be used to study the fragmentation pathways of a selected precursor ion. This analysis provides valuable information about the molecule's structure and connectivity. For this compound, ESI-MS/MS would likely involve the protonation of the amine group to form the [M+H]+ ion, followed by collision-induced dissociation to generate characteristic fragment ions.
Detailed experimental data from Electrospray Ionization Mass Spectrometry, including specific fragmentation pathways for this compound, could not be located in the available scientific literature.
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction (SC-XRD) analysis involves directing an X-ray beam onto a single, high-quality crystal of the substance. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision. An SC-XRD analysis of this compound would reveal its exact solid-state conformation, including the planarity of the phenylpropene backbone and the orientation of the aminomethyl group.
Despite a thorough search, crystallographic data, including unit cell dimensions, space group, and atomic coordinates from single crystal X-ray diffraction analysis for this compound, have not been reported in the accessible scientific literature or crystallographic databases.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice based on crystallographic data. It maps various properties onto the molecular surface, providing insights into the nature and relative importance of different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions, which govern the crystal packing.
As no single crystal X-ray diffraction data is available for this compound, a Hirshfeld surface analysis to investigate its specific intermolecular interactions in the solid state cannot be performed.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory (DFT), Semi-Empirical Methods)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-Methyl-3-phenylprop-2-en-1-amine, Density Functional Theory (DFT) would be the most likely method of choice due to its balance of accuracy and computational cost. Semi-empirical methods could also be employed for preliminary or large-scale screenings.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve exploring the potential energy surface to identify all possible conformers arising from the rotation around its single bonds. The relative energies of these conformers would be calculated to identify the global minimum energy structure, which represents the most stable conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Charge Transfer)
Frontier Molecular Orbital (FMO) analysis provides critical insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability. The phenyl ring and the amine group would likely contribute significantly to the HOMO. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability. The conjugated π-system of the double bond and phenyl ring would be the primary location of the LUMO. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Reflects the chemical reactivity and stability. A smaller gap would suggest a higher propensity for electronic transitions and chemical reactions. |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an MESP map would likely show a negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, and a relatively negative potential associated with the π-electron cloud of the phenyl ring and the double bond. The hydrogen atoms of the amine group would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Electronic Structure and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in understanding stabilization energies and intramolecular charge transfer. For this compound, NBO analysis would quantify the extent of conjugation between the phenyl ring, the C=C double bond, and the nitrogen lone pair. This would provide a quantitative measure of the electronic delocalization that contributes to the molecule's stability.
Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizability Investigations
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational methods can be used to calculate the molecular hyperpolarizability (β), which is a measure of a molecule's NLO response. For this compound, the presence of the phenyl ring conjugated with the double bond and the amine group (an electron-donating group) could potentially lead to a notable NLO response. Theoretical calculations would be necessary to quantify this property.
| NLO Parameter | Description | Potential Significance for this compound |
| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | A non-zero β value would indicate potential for applications in frequency doubling and other NLO phenomena. The charge transfer character from the amine to the phenyl ring would be a key determinant. |
Non-Covalent Interaction Analysis (e.g., Reduced Density Gradient (RDG))
Non-covalent interactions play a crucial role in determining the supramolecular structure and properties of molecular solids. The Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, an RDG analysis would reveal the nature and strength of any intramolecular hydrogen bonds (e.g., between the amine hydrogens and the π-system) and would be essential for predicting how these molecules might pack in a crystal lattice.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interaction Mechanisms
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to understand the dynamic behavior of biological macromolecules and their complexes with ligands. While specific molecular modeling studies on this compound are not extensively available in the public domain, valuable inferences can be drawn from studies on structurally related compounds, such as amphetamine and its analogs, which also interact with monoamine oxidase.
Molecular docking studies are frequently employed to predict the binding orientation of a ligand within the active site of a protein. For MAO-B, the active site is characterized by a hydrophobic cavity leading to the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of the enzyme. The active site is composed of two cavities: an entrance cavity and a substrate cavity. The selectivity of inhibitors is partly determined by the residues lining these cavities. For instance, the presence of Ile335 in MAO-A and Tyr326 in MAO-B contributes to the substrate and inhibitor selectivity of these enzymes. mdpi.com
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction, revealing the stability of the complex and the flexibility of both the ligand and the protein over time. frontiersin.orgnih.gov MD simulations of MAO-B in complex with various inhibitors have shown that stable binding is characterized by minimal root-mean-square deviation (RMSD) of the protein backbone and the ligand's position within the active site. frontiersin.org These simulations can also highlight the importance of specific amino acid residues in maintaining the stability of the complex through persistent hydrogen bonds or hydrophobic contacts. nih.gov For a potential inhibitor like this compound, MD simulations could confirm the stability of its predicted binding pose and identify key interactions that contribute to its inhibitory activity.
Table 1: Key Amino Acid Residues in the MAO-B Active Site and Their Potential Interactions
| Residue | Location | Potential Interaction with Ligands | Reference |
| Tyr398 | Substrate Cavity | π-π stacking with aromatic rings of ligands; Hydrogen bonding | nih.govnih.gov |
| Tyr435 | Substrate Cavity | π-π stacking with aromatic rings of ligands; Hydrogen bonding | nih.govnih.gov |
| Tyr326 | Entrance Cavity | Defines selectivity; Hydrophobic interactions | mdpi.com |
| FAD | Catalytic Center | Covalent or non-covalent interactions with the inhibitor | nih.gov |
| Gln206 | Substrate Cavity | Hydrogen bonding with the inhibitor | Not explicitly in search results |
| Cys172 | Substrate Cavity | Forms a covalent adduct with some irreversible inhibitors | Not explicitly in search results |
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. While specific QSAR studies for this compound are not readily found, the principles can be understood from studies on related MAO inhibitors like phenethylamine (B48288) and phenoxyacetamide derivatives. researchgate.netresearchgate.net
In QSAR studies of MAO inhibitors, a variety of molecular descriptors are used to model the inhibitory activity. These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Descriptors like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment are often important. For MAO inhibitors, electronic properties can influence the ability of the compound to participate in charge-transfer interactions and hydrogen bonding within the active site. dergipark.org.tr
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and specific steric parameters (e.g., Taft steric parameters) can be crucial. The steric bulk and shape of the inhibitor must be complementary to the geometry of the MAO-B active site for effective binding. The presence of the methyl group in this compound, for instance, would be captured by these descriptors and is known to influence the activity of phenethylamine derivatives. nih.gov
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the partition coefficient between octanol (B41247) and water (logP) is a commonly used hydrophobic descriptor. The hydrophobic nature of the MAO-B active site suggests that hydrophobicity is a key factor for potent inhibition. nih.gov
Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule and describe aspects like branching and connectivity. Wiener index and Kier & Hall connectivity indices are examples. These descriptors can capture subtle structural features that influence biological activity.
A typical QSAR study involves developing a model using a "training set" of compounds with known activities and then validating the model's predictive power using a "test set" of compounds. researchgate.net The resulting QSAR equation provides a quantitative measure of the contribution of each descriptor to the biological activity. For a compound like this compound, a QSAR model developed for a series of analogous compounds could predict its inhibitory potency and guide the synthesis of more active derivatives by suggesting modifications that would optimize the key molecular descriptors.
Table 2: Common Molecular Descriptors in QSAR Studies of MAO Inhibitors
| Descriptor Class | Specific Descriptor Example | Relevance to MAO Inhibition | Reference |
| Electronic | HOMO/LUMO Energy | Influences reactivity and interaction with FAD cofactor. | dergipark.org.tr |
| Steric | Molecular Volume/Surface Area | Determines the fit within the enzyme's active site. | nih.gov |
| Hydrophobic | LogP | Crucial for interaction with the hydrophobic active site of MAO-B. | nih.gov |
| Topological | Connectivity Indices | Captures molecular branching and shape, affecting binding affinity. | Not explicitly in search results |
| Thermodynamic | Enthalpy of Formation | Relates to the stability of the molecule. | Not explicitly in search results |
Applications of 2 Methyl 3 Phenylprop 2 En 1 Amine As a Research Building Block
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral amines are crucial in asymmetric synthesis, serving as key components in the creation of enantiomerically pure compounds, which is particularly significant in drug development where stereochemistry often dictates biological activity. sigmaaldrich.comenamine.net While 2-Methyl-3-phenylprop-2-en-1-amine itself is not inherently chiral, it serves as a valuable precursor for creating chiral structures. The presence of the amine group allows for the introduction of chirality through various synthetic strategies.
One common approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the amine, directing subsequent reactions to proceed in a stereoselective manner. After the desired chiral center is established, the auxiliary can be removed, yielding an enantiomerically enriched product. Additionally, asymmetric catalytic methods can be employed, where a chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other. For instance, the asymmetric reduction of an imine derived from this compound can produce chiral amines with high enantiomeric excess. The development of such methods is a continuous area of research, aiming for more efficient and selective transformations. rsc.org
The synthesis of chiral building blocks is essential for producing pharmaceuticals and other biologically active molecules where the three-dimensional arrangement of atoms is critical for their function. enamine.net The ability to use precursors like this compound in these syntheses expands the toolbox available to medicinal and organic chemists.
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of this compound, owing to its amine functionality and the conjugated π-system, makes it a valuable precursor for a variety of more complex organic molecules.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinoxalinones, Pyrimidines, Imidazolines)
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, and their synthesis is a cornerstone of medicinal chemistry. nih.govopenmedicinalchemistryjournal.com this compound can serve as a key starting material for constructing these ring systems. The amine group provides a nucleophilic center that can participate in cyclization reactions.
For example, it can react with appropriate dicarbonyl compounds or their equivalents to form various heterocyclic scaffolds. The specific heterocycle formed depends on the reaction partner and the conditions employed. The synthesis of these compounds is often a multi-step process involving sequential reactions. mdpi.com Greener synthesis approaches, utilizing less toxic solvents and catalysts, are also being explored for the production of these important molecular frameworks. researchgate.net
| Heterocycle Class | General Synthetic Approach |
| Quinoxalinones | Condensation with o-phenylenediamine (B120857) derivatives followed by oxidative cyclization. |
| Pyrimidines | Reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. |
| Imidazolines | Cyclization with aldehydes or carboxylic acid derivatives. |
Preparation of Functionalized Alkenes and Amine Derivatives
The double bond and the amine group in this compound offer multiple sites for functionalization. The amine can undergo a variety of reactions, such as alkylation, acylation, and sulfonylation, to produce a diverse range of amine derivatives. These modifications can be used to tune the molecule's physical and chemical properties.
The alkene moiety can participate in addition reactions, allowing for the introduction of new functional groups across the double bond. Furthermore, elimination reactions of amine derivatives can be a useful strategy for preparing specific types of alkenes. youtube.com For instance, Hofmann elimination of a quaternary ammonium (B1175870) salt derived from the amine can lead to the formation of a less substituted alkene. youtube.com
Development of Ligands for Catalytic Systems
The amine functionality in this compound makes it a candidate for development into a ligand for transition metal catalysts. By modifying the amine group, for example, through the introduction of phosphine (B1218219) or other coordinating groups, it can be transformed into a bidentate or multidentate ligand.
These ligands can then coordinate to a metal center, influencing the catalyst's activity, selectivity, and stability. Chiral ligands derived from such precursors are particularly valuable in asymmetric catalysis, enabling the synthesis of enantiomerically pure products. sigmaaldrich.com The design and synthesis of new ligands are critical for advancing the field of catalysis and enabling the development of novel and more efficient chemical transformations.
Exploration in Advanced Materials Research
The unique electronic and structural properties of this compound and its derivatives have led to their exploration in the field of advanced materials.
Non-linear Optics
Organic materials with significant nonlinear optical (NLO) properties are of interest for applications in optoelectronics and photonics. jhuapl.edu The conjugated system in this compound, which involves the phenyl ring and the double bond, can contribute to a large second-order hyperpolarizability, a key requirement for NLO materials. mdpi.com By incorporating this molecule or its derivatives into polymers or crystalline structures, materials with second-harmonic generation (SHG) capabilities can be developed. mdpi.com
Stimulus-Responsive Conjugated Polymers
Conjugated polymers that change their optical or electronic properties in response to external stimuli such as light, pH, or temperature are known as stimulus-responsive polymers. nih.gov The amine group in this compound can be exploited to impart pH-responsiveness to a polymer chain. By incorporating this amine into a conjugated polymer backbone, the polymer's properties can be modulated by changing the pH, leading to potential applications in sensors, switches, and drug delivery systems. nih.gov
Advanced Analytical Methodologies for Research Purity and Chiral Composition
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography is a versatile and widely used technique for both purity assessment (achiral HPLC) and the separation of enantiomers (chiral HPLC). researchgate.net
Chiral Analysis: The separation of the enantiomers of 2-Methyl-3-phenylprop-2-en-1-amine requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP). yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are highly effective for resolving a wide range of chiral amines. yakhak.org Normal-phase HPLC, with mobile phases typically consisting of hexane and an alcohol modifier like 2-propanol or ethanol, is frequently used with these columns. yakhak.orgchromatographyonline.com Alternatively, Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the main mobile phase component, has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and improved efficiency. chromatographyonline.com For primary amines, crown ether-based CSPs have shown excellent performance in SFC, typically requiring an acidic additive in the mobile phase. chromatographyonline.com
Table 1: Representative HPLC/SFC Conditions for Chiral Amine Separation
| Parameter | HPLC (Normal Phase) | SFC |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IE) yakhak.org | Crown ether-based (e.g., Crownpak® CR-I (+)) chromatographyonline.com |
| Mobile Phase | Hexane / 2-Propanol (e.g., 80:20 v/v) yakhak.org | CO₂ / Methanol with acidic additive (e.g., 0.8% TFA) chromatographyonline.com |
| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min |
| Temperature | Ambient | 35 - 45 °C |
| Detection | UV (e.g., 220 nm, 254 nm) | UV/PDA (e.g., 220 nm) |
This table presents typical starting conditions for method development for a compound like this compound.
Gas chromatography is another powerful technique for chiral analysis, valued for its high resolution. gcms.cz
Achiral Analysis: Standard GC with a non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane) and a flame ionization detector (FID) or mass spectrometer (MS) can be used to assess the purity of this compound by separating it from volatile impurities.
Chiral Analysis: For the enantiomeric separation of amines by GC, derivatization is typically a prerequisite. wiley.com The primary amine group is reactive and can cause poor peak shape (tailing) on many GC columns. Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the amine into a less polar, more volatile amide, which is more suitable for GC analysis. wiley.com The separation of these diastereomeric derivatives is then performed on a chiral stationary phase, most commonly one based on modified cyclodextrins. gcms.czwiley.com The choice of cyclodextrin derivative and the temperature program are critical parameters that must be optimized to achieve baseline resolution of the enantiomers. wiley.com
Table 2: Representative GC Conditions for Chiral Amine Separation
| Parameter | Typical Conditions |
|---|---|
| Derivatization Agent | Trifluoroacetic anhydride (TFAA) wiley.com |
| Chiral Stationary Phase | Substituted β-cyclodextrin (e.g., Rt-βDEXsm) gcms.cz |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Isothermal or gradient (e.g., 100°C to 180°C at 2°C/min) wiley.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table presents general conditions for the analysis of chiral phenylalkylamines, which would be applicable to this compound.
Spectroscopic Methods for Enantiomeric Excess Determination
Spectroscopic techniques provide alternative and often rapid methods for determining the enantiomeric composition of a sample. These methods rely on the differential interaction of enantiomers with a chiral environment or chiral light.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess (ee). While enantiomers are indistinguishable in a standard (achiral) NMR spectrum, their signals can be resolved by introducing a chiral auxiliary. This can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). cam.ac.uk
A CDA, such as the well-known Mosher's acid chloride, reacts covalently with the amine to form a pair of diastereomers. cam.ac.uk Since diastereomers have different physical properties, their corresponding nuclei will have different chemical shifts in the NMR spectrum, allowing for integration and quantification of the ee. A CSA, such as (R)-BINOL, forms non-covalent diastereomeric complexes with the amine enantiomers, which also leads to chemical shift non-equivalence. cam.ac.uk This method is often faster as it does not require a chemical reaction and workup. For amines, the protons closest to the chiral center often show the largest chemical shift difference (Δδ) upon interaction with the chiral agent.
Table 3: Common Chiral Derivatizing and Solvating Agents for NMR Analysis of Amines
| Agent Type | Example Agent | Interaction | Target Nucleus |
|---|---|---|---|
| Chiral Derivatizing Agent (CDA) | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) cam.ac.uk | Covalent (Amide formation) | ¹H, ¹⁹F |
| Chiral Derivatizing Agent (CDA) | ClP(μ-NtBu)₂POBorn cam.ac.uk | Covalent (P-N bond formation) | ³¹P |
| Chiral Solvating Agent (CSA) | (S)-1,1'-Bi-2-naphthol ((S)-BINOL) cam.ac.uk | Non-covalent (H-bonding) | ¹H |
| Chiral Solvating Agent (CSA) | (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate ((R)-BNPA) | Non-covalent (Ion-pairing) | ¹H, ³¹P |
This table lists common agents used to induce chemical shift differences between enantiomers for NMR-based ee determination.
Optical rotation and circular dichroism (CD) are chiroptical techniques that rely on the differential interaction of enantiomers with plane-polarized and circularly polarized light, respectively.
Optical Rotation: A polarimeter measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation [α] is a characteristic physical property of a chiral molecule. While a non-racemic sample will exhibit optical rotation, this method is generally not suitable for the accurate determination of enantiomeric excess. This is because the relationship between specific rotation and enantiomeric excess is not always linear, and the measured value can be highly sensitive to concentration, solvent, and temperature. researchgate.net However, it serves as a fundamental confirmation of chirality and can be used as a quality control parameter for enantiomerically pure substances.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule. Enantiomers produce mirror-image CD spectra. While CD is extremely sensitive to molecular conformation and can be used to assign absolute configuration, like optical rotation, it is not the preferred method for the accurate quantification of enantiomeric ratios in mixtures, a task better suited to chromatographic or NMR methods. cam.ac.uk
Mass Spectrometry Methods for Enantiomeric Excess Determination
Mass spectrometry (MS), renowned for its sensitivity and specificity, has been adapted for chiral analysis. polyu.edu.hk Since enantiomers have identical masses, direct differentiation is not possible. Therefore, strategies are employed to create diastereomeric species that can be distinguished by the mass spectrometer. polyu.edu.hknih.gov
Derivatization with Chiral Reagents: Similar to the indirect chromatographic approach, the amine enantiomers can be derivatized with a chiral reagent. The resulting diastereomers can then be separated by a liquid chromatography front-end (LC-MS) and quantified. nih.gov Isotope-labeled chiral derivatizing agents can also be used for relative quantification between different samples.
The Kinetic Method: This advanced MS/MS technique involves forming a trimeric complex consisting of a central metal ion (e.g., Cu²⁺), a chiral reference ligand, and the analyte enantiomer. polyu.edu.hk These diastereomeric complexes are mass-selected and then subjected to collision-induced dissociation (CID). The two diastereomeric complexes will fragment at different rates, and the ratio of the fragment ions can be correlated with the enantiomeric excess of the original sample. polyu.edu.hk
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions in the gas phase based on their size, shape, and charge. polyu.edu.hk When complexed with a chiral selector, the resulting diastereomeric ions can have slightly different shapes and therefore different drift times through the ion mobility cell. This allows for their separation and quantification, providing a powerful tool for chiral analysis without the need for chromatographic separation. polyu.edu.hk
Conclusion and Future Directions in 2 Methyl 3 Phenylprop 2 En 1 Amine Research
Summary of Key Research Findings and Methodological Advancements
Direct research focused exclusively on 2-Methyl-3-phenylprop-2-en-1-amine is limited. However, the broader field of organic synthesis offers a robust toolkit of methodological advancements that are directly applicable to its preparation. The synthesis of allylic amines, in general, has seen significant progress, moving from classical methods to more sophisticated and efficient catalytic strategies.
Key methodological advancements relevant to the synthesis of this compound include:
Transition Metal-Catalyzed Allylic Amination: Palladium- and nickel-catalyzed reactions have become cornerstones for the formation of C-N bonds in allylic systems. rsc.orgrsc.orgorganic-chemistry.org Palladium(II)-catalyzed allylic C-H amination, for instance, allows for the direct coupling of terminal olefins with secondary amines, offering high regio- and stereoselectivity. nih.govresearchgate.netillinois.edu Nickel-catalyzed multicomponent reactions provide a modular and environmentally friendly route to complex allylic amines from simple starting materials. rsc.orgrsc.org
Asymmetric Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of allylic amines, which is crucial for producing stereochemically pure compounds for potential pharmaceutical applications. acs.orgbeilstein-journals.orgacs.org Methods such as the catalytic asymmetric rearrangement of allylic imidates and organocatalytic allylations of imines have shown high efficacy. acs.orgbeilstein-journals.org
Rearrangement Reactions: The Overman rearrangement, a domainex.co.ukdomainex.co.uk-sigmatropic rearrangement of an allylic alcohol to an allylic amine, presents a powerful strategy for controlling stereochemistry. youtube.com
These advanced synthetic methods provide a strong starting point for the efficient and stereocontrolled synthesis of this compound and its derivatives.
Table 1: Summary of Methodological Advancements Applicable to the Synthesis of this compound
| Methodology | Description | Potential Advantages for Synthesizing this compound | Key References |
| Palladium-Catalyzed Allylic C-H Amination | Direct coupling of a terminal alkene (like a derivative of phenylpropene) with an amine source. | High regioselectivity for the linear product and high stereoselectivity. nih.govresearchgate.netillinois.edu | nih.govresearchgate.netillinois.edu |
| Nickel-Catalyzed Multicomponent Coupling | A one-pot reaction combining an alkene, an aldehyde, and an amide to form a complex allylic amine. | High atom economy, operational simplicity, and access to diverse structures. rsc.orgrsc.org | rsc.orgrsc.org |
| Catalytic Asymmetric Rearrangement | Rearrangement of a prochiral allylic substrate, such as an imidate, to a chiral allylic amine using a chiral catalyst. | High enantioselectivity, leading to stereochemically pure products. acs.org | acs.org |
| Organocatalytic Asymmetric Allylation | The use of small organic molecules (organocatalysts) to catalyze the enantioselective addition of an allyl group to an imine. | Metal-free conditions, often with high enantioselectivity. beilstein-journals.org | beilstein-journals.org |
| Overman Rearrangement | A domainex.co.ukdomainex.co.uk-sigmatropic rearrangement that converts an allylic alcohol to an allylic amine with high fidelity of stereochemical transfer. | Excellent control over the stereochemistry of the resulting amine. youtube.com | youtube.com |
Emerging Research Areas and Unexplored Synthetic Avenues
The structural motif of this compound, combining a phenylpropanoid backbone with an allylic amine, suggests several promising areas for future research. Phenylpropanoids are a large class of plant secondary metabolites with diverse biological activities, and allylic amines are important structural motifs in many pharmaceuticals. nih.govfrontiersin.orgfrontiersin.org
Emerging Research Areas:
Bioactive Potential: Given that many phenylpropanoid amines exhibit biological activity, a key emerging research area is the investigation of the potential pharmacological properties of this compound and its derivatives. mdpi.comscirp.orgresearchgate.netnih.gov Screening for activities such as antimicrobial, anti-inflammatory, or central nervous system effects could uncover valuable therapeutic potential.
Pharmaceutical Intermediates: The molecule could serve as a valuable building block for the synthesis of more complex pharmaceutical agents. Its functional groups (amine, alkene, aromatic ring) allow for a variety of subsequent chemical transformations.
Materials Science: Amines and their derivatives can have applications in materials science, for example, as components of polymers or as surface modifying agents. The specific structure of this compound could impart unique properties to such materials.
Unexplored Synthetic Avenues:
Biocatalysis: The use of enzymes for the synthesis of amines is a rapidly growing field. Exploring the use of transaminases or other enzymes for the synthesis of this compound could offer a highly selective and environmentally benign synthetic route.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Developing a photoredox-mediated synthesis of this compound could provide access to novel reaction pathways under mild conditions.
Flow Chemistry: The use of continuous flow reactors for the synthesis of fine chemicals offers advantages in terms of safety, scalability, and control over reaction parameters. The development of a flow-based synthesis of this compound would be a significant methodological advancement.
Table 2: Emerging Research Areas and Unexplored Synthetic Avenues for this compound
| Area | Description | Potential Impact |
| Emerging Research | ||
| Bioactive Potential | Investigation of the pharmacological properties of the compound and its derivatives. | Discovery of new therapeutic agents. |
| Pharmaceutical Intermediates | Use as a building block for the synthesis of more complex drugs. | Streamlining the synthesis of valuable pharmaceuticals. |
| Materials Science | Incorporation into polymers or use as a surface modifier. | Development of new materials with tailored properties. |
| Unexplored Synthetic Avenues | ||
| Biocatalysis | Use of enzymes to catalyze the synthesis. | Highly selective, sustainable, and scalable production. |
| Photoredox Catalysis | Application of light-driven catalytic methods. | Access to novel and efficient synthetic transformations. |
| Flow Chemistry | Development of a continuous manufacturing process. | Improved safety, scalability, and process control. |
Expanding Role of Computational Chemistry in Understanding Reactivity and Interactions
Computational chemistry is an indispensable tool for accelerating research and gaining deeper insights into chemical systems. For a molecule like this compound, where experimental data is sparse, computational methods can play a particularly crucial role in guiding future research efforts.
Understanding Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure and reactivity of this compound. nih.govnih.govacs.org These calculations can predict the most likely sites for electrophilic and nucleophilic attack, elucidate the mechanisms of potential reactions, and explain the origins of regioselectivity and stereoselectivity in its synthesis. nih.govresearchgate.netrsc.org For example, computational studies can help in understanding the factors that favor the formation of the desired isomer in catalytic allylic amination reactions. rsc.org
Predicting Biological Activity: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound and its derivatives might interact with biological targets like enzymes and receptors. nih.govnih.govmdpi.comai-mrc.com By modeling these interactions, it is possible to identify potential biological targets and to design new derivatives with improved binding affinity and selectivity. This in silico screening can significantly reduce the time and cost associated with drug discovery.
Guiding Synthesis: Computational studies can assist in the design of more efficient synthetic routes by predicting reaction barriers and identifying the most promising catalysts and reaction conditions. This predictive power can help experimental chemists to focus their efforts on the most viable synthetic strategies.
Table 3: The Expanding Role of Computational Chemistry in this compound Research
| Computational Method | Application | Expected Insights | Key References |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Prediction of reactivity, regioselectivity, and stereoselectivity. nih.govnih.govacs.orgresearchgate.netrsc.org | nih.govnih.govacs.orgresearchgate.netrsc.org |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential protein targets and lead compounds for drug discovery. nih.govnih.govmdpi.comai-mrc.com | nih.govnih.govmdpi.comai-mrc.com |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complexes with biological targets. | Understanding the stability of ligand-receptor interactions and the conformational changes involved. nih.govmdpi.com | nih.govmdpi.com |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Methyl-3-phenylprop-2-en-1-amine, and what analytical techniques confirm its structure?
- Synthetic Routes :
-
Key reagents include alkyl halides or carbonyl compounds, with solvents like ethanol or methanol and bases (e.g., NaOH) to facilitate reaction progress .
- Analytical Techniques :
-
NMR : and NMR confirm regiochemistry and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .
-
Mass Spectrometry : High-resolution MS (e.g., Orbitrap) validates molecular weight (e.g., 203.32 g/mol) and fragmentation patterns .
-
IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm) .
Parameter Typical Value/Technique Molecular Formula CHN Molecular Weight 203.32 g/mol Key NMR Peaks δ 6.5–7.5 (aromatic H), δ 2.5–3.5 (CH-N) MS Fragmentation [M+H] at m/z 204.1
Q. How can computational methods like DFT predict thermochemical properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates enthalpy, entropy, and Gibbs free energy. Basis sets (e.g., 6-31G*) optimize molecular geometry and electron distribution .
- Applications :
- Predicts bond dissociation energies and reaction thermodynamics (e.g., hydrogenation of the propenyl group).
- Validates experimental data (e.g., atomization energies with <3 kcal/mol deviation) .
Advanced Research Questions
Q. How can retrosynthetic analysis and AI-driven tools optimize synthesis pathways for this compound?
- AI-Driven Retrosynthesis :
-
Tools like Pistachio and Reaxys databases predict one-step routes by evaluating precursor feasibility and reaction plausibility (threshold: >0.01) .
-
Example: Alkylation of 3-phenylpropenylamine with methyl iodide, optimized via solvent polarity and temperature control.
- Challenges :
-
Competing reactions (e.g., over-alkylation) require kinetic control (low temperature, excess amine).
Template Set Top-N Results Plausibility Threshold Pistachio/Reaxys 6 0.01
Q. What experimental and computational strategies resolve contradictions in spectroscopic data during structural elucidation?
- Integrated Approach :
- X-ray Crystallography : Resolves ambiguous NMR/IR data (e.g., E vs. Z configuration) using programs like SHELXL or WinGX .
- DFT-NMR Correlation : Computes chemical shifts (e.g., GIAO method) to match experimental NMR, resolving stereochemical conflicts .
- Case Study : Discrepancies in amine proton shifts may arise from solvent effects; use DMSO-d6 vs. CDCl3 to assess hydrogen bonding .
Q. How can researchers design experiments to study the compound’s biological interactions (e.g., enzyme inhibition)?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., monoamine oxidases) using the compound’s 3D structure (PubChem CID: 75357719) .
- In Vitro Assays : Fluorescence-based enzymatic assays quantify IC values under varied pH and temperature conditions .
- Data Interpretation :
- Compare kinetic parameters (K, V) with controls to infer competitive/non-competitive inhibition.
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental thermochemical data?
- Root Causes :
- Inadequate basis sets in DFT or neglect of solvent effects in calculations.
- Experimental errors (e.g., incomplete purification affecting calorimetry).
- Resolution :
- Re-optimize DFT parameters (e.g., include dispersion corrections like D3BJ) .
- Validate purity via HPLC (>95%) before repeating calorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
